

A Comparative Guide to the Structural Confirmation of 4-Bromo-2-nitroanisole Derivatives

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Compound of Interest

Compound Name: 4-Bromo-2-nitroanisole

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The unambiguous structural confirmation of synthetic intermediates is a cornerstone of modern drug discovery and development. **4-Bromo-2-nitroanisole** and its derivatives are versatile building blocks in the synthesis of a wide range of pharmacologically active molecules.^[1] This guide provides a comparative overview of the key analytical techniques used for the structural elucidation of **4-Bromo-2-nitroanisole**, presenting experimental data, detailed protocols, and a comparison with alternative methodologies.

Spectroscopic and Chromatographic Confirmation

The primary methods for the structural confirmation of **4-Bromo-2-nitroanisole** and its derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information about the molecule's structure and purity.

Data Presentation: A Comparative Summary

The following tables summarize the expected and reported spectroscopic and chromatographic data for **4-Bromo-2-nitroanisole**. For comparative purposes, data for the isomeric 2-Bromo-4-nitroanisole and 4-Bromo-3-nitroanisole are also included where available.

Table 1: ^1H and ^{13}C NMR Spectral Data

Compound	Nucleus	Chemical Shift (δ , ppm) and Multiplicity
4-Bromo-2-nitroanisole	^{13}C	154.5 (C-1), 141.0 (C-2), 113.8 (C-3), 118.2 (C-4), 129.5 (C-5), 122.8 (C-6), 57.0 (OCH_3) ¹
2-Bromo-4-nitroanisole	^{13}C	Data not readily available in searches
4-Bromo-3-nitroanisole	^{13}C	Data not readily available in searches

¹Data from P.J. Zeegers and M.J. Thompson, Magn. Reson. Chem. 30, 497(1992) as referenced in PubChem.[2]

Table 2: Infrared (IR) Spectroscopy Data

Compound	Key Vibrational Frequencies (cm^{-1})	Assignment
4-Bromo-2-nitroanisole	~1530, 1350	Asymmetric and symmetric NO_2 stretching
	~1260	C-O stretching (anisole)
	~1020	C-Br stretching
2-Bromo-4-nitroanisole	Vapor phase IR data available on SpectraBase[3]	
4-Bromo-3-nitroanisole	Gas phase IR data available in NIST Chemistry WebBook[4]	

Table 3: Mass Spectrometry (MS) Data

Compound	Method	Key m/z Values and Fragments
4-Bromo-2-nitroanisole	GC-MS	231/233 (M^+ , isotopic pattern for Br), fragments corresponding to loss of NO_2 , OCH_3 , and Br. GC-MS data available on SpectraBase.[2]
2-Bromo-4-nitroanisole	Data not readily available in searches	
4-Bromo-3-nitroanisole	EI-MS	Mass spectrum available in NIST Chemistry WebBook[5]

Table 4: High-Performance Liquid Chromatography (HPLC) Data

Compound	Method	Mobile Phase	Column
4-Bromo-2-nitroanisole	Reverse Phase (RP)	Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS compatibility)	Newcrom R1

This HPLC method is suitable for purity determination and preparative separation.[6]

Alternative Structural Confirmation: X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard. While a crystal structure for **4-Bromo-2-nitroanisole** was not found in the performed searches, data for related halogenated nitroaromatic compounds, such as 1-Bromo-4-methyl-2-nitrobenzene, is available and provides a reference for the expected type of data.

Table 5: Comparative Crystallographic Data

Compound	Crystal System	Space Group	Key Bond Lengths (Å)
1-Bromo-4-methyl-2-nitrobenzene	Orthorhombic	Pna2 ₁	C-Br: ~1.88, C-N: ~1.47, N-O: ~1.22

Data from a study on 1-Bromo-4-methyl-2-nitrobenzene provides insight into typical bond lengths and crystal packing.[\[7\]](#)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: 400 MHz NMR Spectrometer.
- Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
- Data Acquisition: ¹H and ¹³C spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
- Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). The multiplicity of signals (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) is determined from the ¹H NMR spectrum.

2. Infrared (IR) Spectroscopy

- Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

- **Data Analysis:** The frequencies of absorption bands are reported in wavenumbers (cm^{-1}). The presence of characteristic functional groups (e.g., nitro, ether, carbon-bromine) is confirmed by comparing the observed frequencies with standard correlation tables.

3. Mass Spectrometry (MS)

- **Instrumentation:** Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- **Sample Preparation:** A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
- **Data Acquisition:** The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected.
- **Data Analysis:** The mass spectrum is analyzed to determine the molecular weight of the compound. The isotopic pattern of bromine (^{19}Br and ^{81}Br in approximately a 1:1 ratio) results in a characteristic M^+ and $M^+ + 2$ peak pattern. The fragmentation pattern provides additional structural information.

4. High-Performance Liquid Chromatography (HPLC)

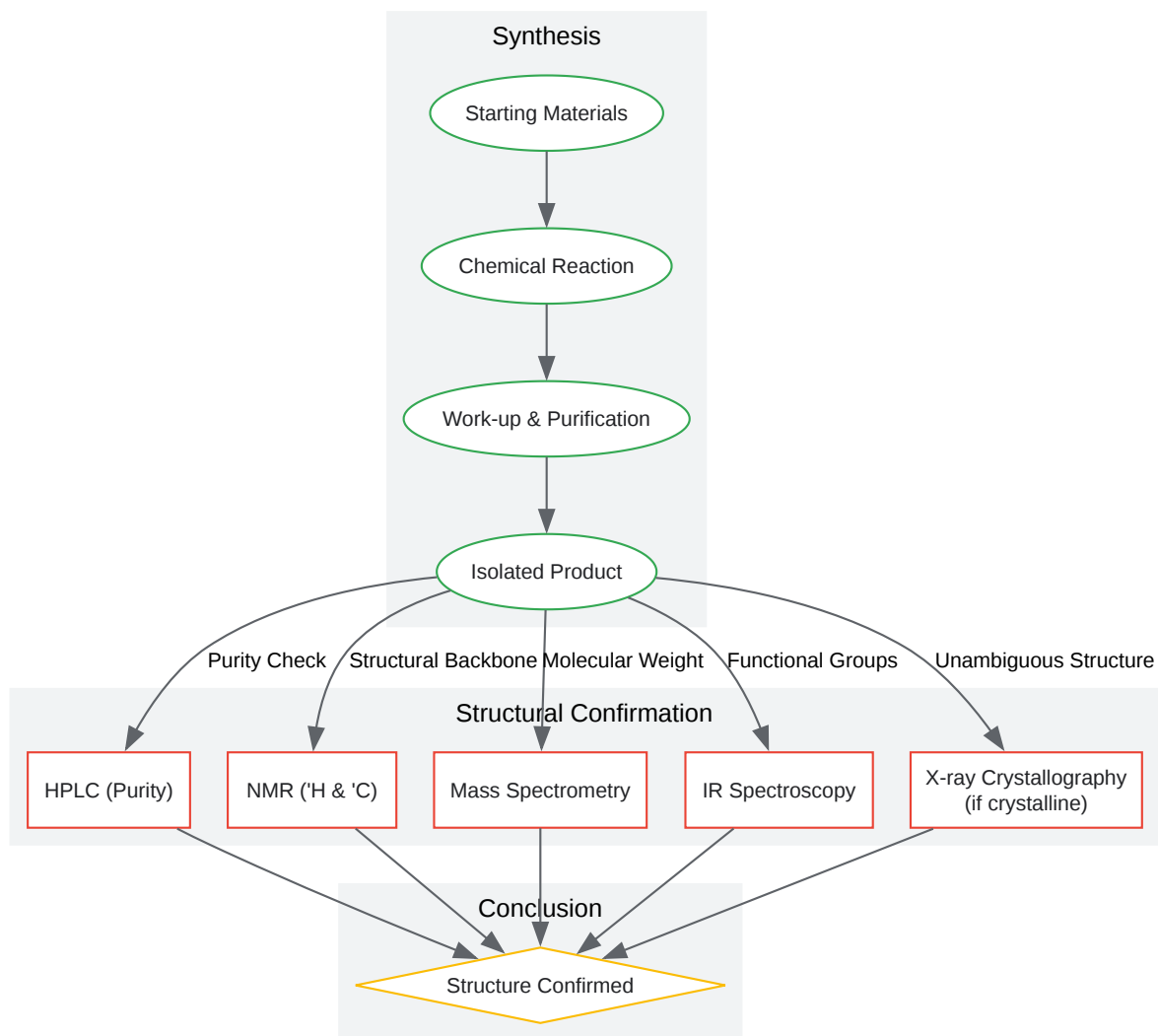
- **Instrumentation:** HPLC system with a UV detector.
- **Sample Preparation:** A known concentration of the sample is dissolved in the mobile phase.
- **Chromatographic Conditions:**
 - **Column:** Newcrom R1 or equivalent C18 column.
 - **Mobile Phase:** A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).
 - **Flow Rate:** 1.0 mL/min.

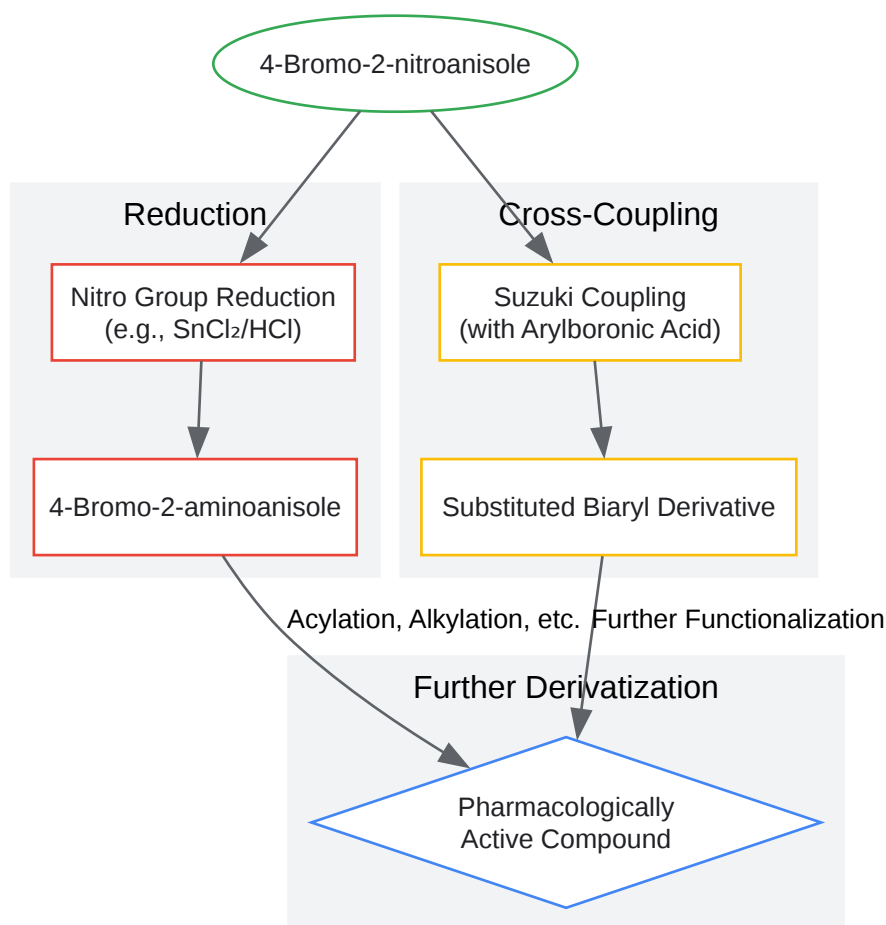
- Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
- Data Analysis: The retention time of the major peak is used to identify the compound, and the peak area is used to determine its purity.

Visualizing Workflows and Pathways

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and subsequent structural confirmation of a **4-Bromo-2-nitroaniso**le derivative.





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